molecular formula C17H15FO4 B4611111 4-(propoxycarbonyl)phenyl 4-fluorobenzoate

4-(propoxycarbonyl)phenyl 4-fluorobenzoate

Cat. No.: B4611111
M. Wt: 302.30 g/mol
InChI Key: VZEJFYMJXFSAIE-UHFFFAOYSA-N
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Description

4-(propoxycarbonyl)phenyl 4-fluorobenzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a propoxycarbonyl group attached to a phenyl ring, which is further connected to a fluorobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(propoxycarbonyl)phenyl 4-fluorobenzoate typically involves esterification reactions. One common method is the reaction between 4-fluorobenzoic acid and 4-(propoxycarbonyl)phenol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(propoxycarbonyl)phenyl 4-fluorobenzoate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-fluorobenzoic acid and 4-(propoxycarbonyl)phenol.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, leading to the formation of different substituted benzoates.

Common Reagents and Conditions

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) in aqueous medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.

Major Products

    Hydrolysis: 4-fluorobenzoic acid and 4-(propoxycarbonyl)phenol.

    Reduction: 4-(propoxycarbonyl)phenyl 4-fluorobenzyl alcohol.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

4-(propoxycarbonyl)phenyl 4-fluorobenzoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(propoxycarbonyl)phenyl 4-fluorobenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The ester bond can be hydrolyzed by esterases, releasing the active components that exert their effects on molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-(methoxycarbonyl)phenyl 4-fluorobenzoate
  • 4-(ethoxycarbonyl)phenyl 4-fluorobenzoate
  • 4-(butoxycarbonyl)phenyl 4-fluorobenzoate

Uniqueness

4-(propoxycarbonyl)phenyl 4-fluorobenzoate is unique due to the presence of the propoxycarbonyl group, which imparts distinct physicochemical properties compared to its analogs. This uniqueness can influence its reactivity, solubility, and interactions with other molecules, making it a valuable compound for specific research and industrial applications.

Properties

IUPAC Name

propyl 4-(4-fluorobenzoyl)oxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FO4/c1-2-11-21-16(19)12-5-9-15(10-6-12)22-17(20)13-3-7-14(18)8-4-13/h3-10H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZEJFYMJXFSAIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(propoxycarbonyl)phenyl 4-fluorobenzoate
Reactant of Route 2
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4-(propoxycarbonyl)phenyl 4-fluorobenzoate
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4-(propoxycarbonyl)phenyl 4-fluorobenzoate
Reactant of Route 4
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4-(propoxycarbonyl)phenyl 4-fluorobenzoate
Reactant of Route 5
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4-(propoxycarbonyl)phenyl 4-fluorobenzoate
Reactant of Route 6
4-(propoxycarbonyl)phenyl 4-fluorobenzoate

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